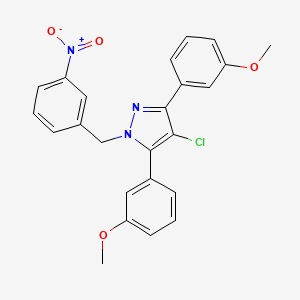methanone](/img/structure/B10921543.png)
[4-(3-Chlorophenyl)piperazin-1-yl]([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor. Its structure comprises a triazolopyrimidine core linked to a piperazine moiety substituted with a chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE typically involves multi-step organic reactionsFor instance, the reaction of 1,2,4-triazole with a suitable aldehyde or ketone under acidic conditions can yield the triazolopyrimidine scaffold . Subsequent reactions with piperazine derivatives and chlorophenyl reagents under controlled conditions complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine
In biological and medicinal research, 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE is studied for its potential as a kinase inhibitor. It has shown promise in inhibiting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression . This makes it a candidate for developing new anticancer therapies.
Industry
Industrially, this compound can be used in the development of pharmaceuticals and agrochemicals. Its ability to interact with various biological targets makes it valuable in creating new drugs and pesticides .
Mechanism of Action
The mechanism of action of 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE involves the inhibition of specific kinases, particularly CDKs. By binding to the active site of these enzymes, the compound prevents their activity, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include the ATP-binding sites of CDKs, and the pathways involved are those regulating cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE
- 4-(3-BROMOPHENYL)PIPERAZINOMETHANONE
- 4-(3-FLUOROPHENYL)PIPERAZINOMETHANONE
Uniqueness
The uniqueness of 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE lies in its specific substitution pattern, which imparts distinct biological activity. The presence of the 3-chlorophenyl group enhances its binding affinity to CDKs compared to other halogenated derivatives .
Properties
Molecular Formula |
C16H15ClN6O |
|---|---|
Molecular Weight |
342.78 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone |
InChI |
InChI=1S/C16H15ClN6O/c17-12-3-1-4-13(11-12)21-7-9-22(10-8-21)15(24)14-19-16-18-5-2-6-23(16)20-14/h1-6,11H,7-10H2 |
InChI Key |
PUNABEPVUJRRAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=NN4C=CC=NC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


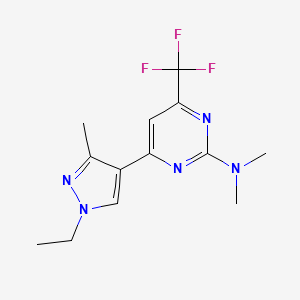
![2-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10921477.png)
![4-(difluoromethyl)-1-ethyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10921485.png)
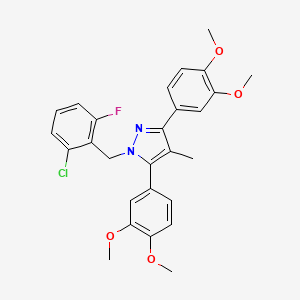
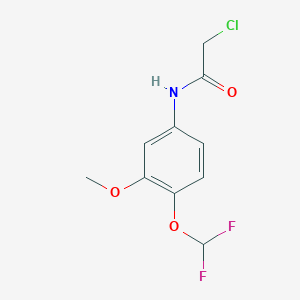
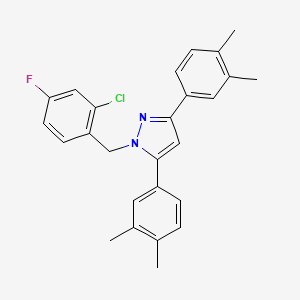

![1-benzyl-6-cyclopropyl-N-(2,6-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921506.png)
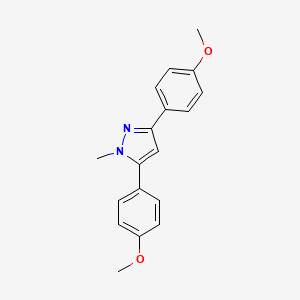
![{5-[(4-Methoxyphenoxy)methyl]furan-2-yl}[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10921527.png)
![2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B10921528.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921551.png)

